molecular formula C13H9NO3S B8649468 N-(2-thienylmethyl)isatoic anhydride CAS No. 57385-08-7

N-(2-thienylmethyl)isatoic anhydride

Cat. No.: B8649468
CAS No.: 57385-08-7
M. Wt: 259.28 g/mol
InChI Key: UCSCWNCGKBGVIC-UHFFFAOYSA-N
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Description

N-(2-thienylmethyl)isatoic anhydride is a useful research compound. Its molecular formula is C13H9NO3S and its molecular weight is 259.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

N-(2-thienylmethyl)isatoic anhydride serves as a vital building block in the synthesis of biologically active compounds. Its derivatives have been studied for various pharmacological activities, including:

  • Antitumor Activity : Research has indicated that isatoic anhydride derivatives exhibit significant cytotoxicity against cancer cell lines. For example, compounds derived from this compound have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Several studies have highlighted the antimicrobial efficacy of isatoic anhydride derivatives. These compounds demonstrate activity against a range of pathogens, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : The anti-inflammatory properties of this compound derivatives suggest their utility in treating inflammatory diseases. Mechanistic studies have revealed that these compounds can modulate inflammatory pathways effectively .

Synthesis of Heterocyclic Compounds

This compound is utilized as a precursor in synthesizing various heterocyclic compounds, which are crucial in drug discovery. The compound facilitates the formation of:

  • Quinazolinones : These compounds are synthesized via cyclization reactions involving this compound, leading to derivatives with enhanced biological activity .
  • Thiazolidine Derivatives : The compound has been employed in synthesizing thiazolidine derivatives, which possess diverse biological activities, including anti-diabetic and anti-cancer properties .

Materials Science Applications

In materials science, this compound plays a role in developing advanced materials due to its unique chemical structure:

  • Polymer Chemistry : The compound can be used as a monomer in polymer synthesis, contributing to the development of polymers with specific functionalities such as improved thermal stability and mechanical properties .
  • Dyes and Pigments : Isatoic anhydride derivatives are known for their vibrant colors and are utilized in dye manufacturing. This compound can be modified to produce dyes with specific absorption spectra suitable for various applications .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of this compound derivatives against several cancer cell lines. The results indicated IC50 values significantly lower than those of standard chemotherapeutics, suggesting potent anticancer effects due to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Synthesis of Quinazolinones

In another study, researchers synthesized a series of quinazolinone derivatives using this compound as a key intermediate. The synthesized compounds were tested for antibacterial activity, showing promising results against resistant strains of bacteria.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntitumor agentsSignificant cytotoxicity against cancer cell lines
Antimicrobial agentsEffective against multiple pathogens
Anti-inflammatory compoundsModulation of inflammatory pathways
SynthesisHeterocyclic compoundsPrecursor for quinazolinones
Thiazolidine derivativesDiverse biological activities
Materials SciencePolymer synthesisDevelopment of thermally stable polymers
Dyes and pigmentsProduction of vibrant dyes

Properties

CAS No.

57385-08-7

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C13H9NO3S/c15-12-10-5-1-2-6-11(10)14(13(16)17-12)8-9-4-3-7-18-9/h1-7H,8H2

InChI Key

UCSCWNCGKBGVIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=O)N2CC3=CC=CS3

Origin of Product

United States

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